molecular formula C24H31ClN2O2 B2816441 N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE CAS No. 1008985-78-1

N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE

Cat. No.: B2816441
CAS No.: 1008985-78-1
M. Wt: 414.97
InChI Key: LHGJSEVSPXUIAX-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework This particular compound is characterized by the presence of an adamantyl group, a piperidinyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantyl precursor. This can be achieved through the reaction of adamantane with suitable reagents to introduce functional groups. The next step involves the formation of the piperidinyl moiety, which can be synthesized through various organic reactions, such as cyclization or substitution reactions. Finally, the chlorobenzamide group is introduced through a coupling reaction, often using reagents like chlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols or amines.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group may yield adamantanone derivatives, while reduction of the carbonyl group in the piperidinyl moiety can produce piperidinol derivatives.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to enhance lipophilicity, allowing the compound to easily cross cell membranes. The piperidinyl moiety may interact with receptors or enzymes, modulating their activity. The chlorobenzamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • N-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide

Uniqueness

N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is unique due to the combination of its adamantyl, piperidinyl, and chlorobenzamide groups. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds. For example, the presence of the chlorobenzamide group may enhance its binding affinity to certain molecular targets compared to its fluorobenzamide analog.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O2/c25-20-6-4-19(5-7-20)22(28)26-21(23(29)27-8-2-1-3-9-27)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGJSEVSPXUIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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